molecular formula C19H23N7O B2392675 3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920177-20-4

3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2392675
CAS No.: 920177-20-4
M. Wt: 365.441
InChI Key: XTWUEIJZCYCHMT-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative characterized by a 3-phenyl-substituted triazole ring fused to a pyrimidine core. A piperazine moiety at position 7 is further functionalized with a 3-methylbutan-1-one group via an acylation reaction. Its synthesis likely involves multi-step reactions, including azide-alkyne cycloaddition, nucleophilic substitution, and acylation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

3-methyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-14(2)12-16(27)24-8-10-25(11-9-24)18-17-19(21-13-20-18)26(23-22-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWUEIJZCYCHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminotriazoles with β-Ketoesters

A one-pot, three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate has been widely adopted. Under acidic conditions (HCl or acetic acid), this method yields triazolopyrimidines via sequential Knoevenagel condensation and cyclization. For example, refluxing equimolar reactants in ethanol at 80°C for 8 hours produces the core structure in 65–78% yield. However, electron-deficient aldehydes require harsher conditions (e.g., polyphosphoric acid at 120°C), reducing scalability.

Transition Metal-Mediated Cyclization

Palladium-catalyzed Sonogashira reactions enable the introduction of alkynyl groups at the pyrimidine C5 position, followed by copper(I)-mediated cyclization to form the triazole ring. In a representative procedure, 5-bromo-2,4-dichloropyrimidine undergoes Sonogashira coupling with 3,3-diethoxyprop-1-yne, yielding an intermediate that cyclizes under acidic conditions (HCl/MeOH) to form the triazolopyrimidine. This method achieves higher regioselectivity (>90%) compared to thermal cyclocondensation but necessitates stringent anhydrous conditions.

Table 1: Comparison of Triazolopyrimidine Synthesis Methods

Method Conditions Yield (%) Regioselectivity
Cyclocondensation HCl/EtOH, 80°C, 8h 65–78 Moderate
Sonogashira Cyclization Pd(PPh3)4, CuI, 60°C 82–90 High

Formation of the 3-Methylbutan-1-one Side Chain

The terminal ketone is introduced via Friedel-Crafts acylation or hydrogenation of pre-formed enones.

Hydrogenation of 3-Methyl-4-phenyl-3-en-2-one

Adapting methods from ketone synthesis, 3-methyl-4-phenyl-3-en-2-one undergoes hydrogenation with 5% Pd/C in THF at 0.4–0.5 MPa H2. After 4–5 hours, the saturated ketone is obtained in >99% purity following distillation. Catalyst loadings of 10–20% relative to substrate maximize conversion while minimizing over-reduction.

Coupling to Piperazine via Alkylation

The ketone is linked to piperazine through Michael addition or alkylation. Reacting 3-methylbutan-1-one with chloroacetyl chloride forms the α-chloroketone, which subsequently alkylates the piperazine nitrogen in DMF with K2CO3. This two-step sequence achieves 70–75% overall yield but requires careful pH control to avoid diketone byproducts.

Integrated Synthetic Routes and Optimization

Combining the above steps, two scalable routes dominate:

Route A (Linear Approach):

  • Triazolopyrimidine core synthesis (Sonogashira cyclization).
  • Piperazine coupling (Buchwald-Hartwig).
  • Ketone alkylation (Michael addition).
    Total yield: 52%

Route B (Convergent Approach):

  • Separate synthesis of triazolopyrimidine-piperazine and 3-methylbutan-1-one modules.
  • Final coupling via EDC/HOBt-mediated amidation.
    Total yield: 48%

Route A offers higher efficiency but demands strict anhydrous conditions for palladium steps. Route B simplifies purification but introduces additional protecting groups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The overall effect is the modulation of biochemical pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolopyrimidine derivatives:

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Functional Groups Reported Bioactivity
3-Methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one Triazolopyrimidine Phenyl None Piperazine + 3-methylbutan-1-one Ketone, piperazine Not explicitly reported (inferred kinase/receptor modulation)
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (Compound 7) Triazolopyrimidine Benzyl Propylthio Piperazine Thioether, piperazine Kinase inhibition (hypothetical)
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (Compound 7b) Triazolopyrimidine Benzyl None Piperazine + acetyl Acetyl, piperazine Intermediate for antithrombotic agents
RG7774 Triazolopyrimidine (1-Methyl-1H-tetrazol-5-yl)methyl tert-Butyl Pyrrolidin-3-ol Tetrazole, hydroxyl, tert-butyl Not specified (synthetic focus)
VAS2870 Triazolopyrimidine Benzyl sulfide None Benzoxazol-2-yl Sulfide, benzoxazole NADPH oxidase inhibition

Key Observations:

Position 3 Substituents: The target compound’s phenyl group at position 3 contrasts with benzyl (Compound 7, 7b) or tetrazole-methyl (RG7774) substituents. VAS2870’s benzyl sulfide at position 3 contributes to its NADPH oxidase inhibitory activity, highlighting the role of sulfur in redox modulation .

Position 5 Modifications :

  • The absence of a substituent at position 5 in the target compound differentiates it from Compound 7 (propylthio) and RG7774 (tert-butyl). Propylthio groups may enhance lipophilicity and membrane permeability, as seen in kinase inhibitors .

Position 7 Functionalization :

  • The 3-methylbutan-1-one group in the target compound provides a branched alkyl chain, increasing hydrophobicity compared to the acetyl group in Compound 7b. This could influence pharmacokinetic properties such as metabolic stability .
  • RG7774’s pyrrolidin-3-ol substituent introduces a chiral center and hydrogen-bonding capability, which are critical for stereoselective interactions .

The piperazine moiety is a common feature in CNS-targeting drugs due to its ability to improve solubility and blood-brain barrier penetration .

Physicochemical Data:

  • Molecular Weight : Estimated at ~395.5 g/mol (C21H25N7O), higher than Compound 7b (MW ~317.4 g/mol) due to the branched alkyl chain.
  • Solubility : The ketone and piperazine groups may confer moderate aqueous solubility, though the phenyl group could reduce it compared to acetylated analogs .

Biological Activity

3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of heterocyclic compounds and features a triazolopyrimidine core, which is known for its potential therapeutic applications. The presence of a piperazine ring enhances its pharmacological properties, making it an interesting candidate in medicinal chemistry.

  • Molecular Formula : C19H23N7O
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 920177-20-4

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent research indicates that compounds with triazolopyrimidine structures often exhibit significant anticancer properties. For instance:

Case Study: Anticancer Efficacy

In a study examining the effects of various triazole derivatives, it was found that compounds similar to this compound demonstrated potent inhibitory effects on cancer cell lines. The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-78.47 ± 0.18
Compound BHeLa12.34 ± 0.25
3-methyl...A549TBDCurrent Study

These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

Enzyme Interaction

Triazole compounds are known to interact with various enzymes and receptors in biological systems. Specifically, they may act as inhibitors of kinases involved in cancer progression. The following table summarizes the interaction profiles observed in preliminary studies:

Target EnzymeInhibition TypeReference
aPKCιATP Competitive
VEGF ReceptorAntagonist
Other KinasesNon-selective

Cellular Effects

In addition to direct enzyme inhibition, these compounds may also induce apoptosis in cancer cells through the activation of specific signaling pathways. This dual action enhances their potential as therapeutic agents.

Antimicrobial and Anti-inflammatory Activities

Beyond anticancer properties, the compound has shown promise in other areas:

Antimicrobial Activity

Triazole derivatives have been documented to possess antibacterial and antifungal properties. The following table highlights some key findings:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coliBactericidal32Current Study
S. aureusBacteriostatic16Current Study

Anti-inflammatory Effects

Research suggests that triazole compounds may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one, and what critical reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves:

Triazolopyrimidine Core Formation : Cyclocondensation of substituted pyrimidines with triazole precursors under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .

Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring palladium catalysts (e.g., Pd/C) and elevated temperatures (80–120°C) .

Ketone Functionalization : Alkylation or acylation reactions to introduce the butan-1-one group, often using anhydrous solvents (e.g., THF) and bases (e.g., K₂CO₃) .

  • Optimization : Yield improvements (40–70%) rely on precise stoichiometry, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenyl, piperazine) and detect stereochemical features .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular C–H⋯N interactions) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₈N₈O) and isotopic patterns .

Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?

  • Targets : Enzymes (e.g., kinases, phosphodiesterases) and receptors (e.g., GPCRs) due to hydrogen-bonding capacity from the triazole and pyrimidine moieties .
  • Activity : Analogous compounds show antitumor (IC₅₀: 1–10 µM in MCF-7 cells) and antimicrobial (MIC: 8–32 µg/mL against S. aureus) properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar triazolopyrimidines?

  • Approach :

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using in vitro assays (e.g., kinase inhibition panels) .

Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinity variations (ΔG: -8 to -10 kcal/mol) due to steric/electronic differences .

  • Case Study : Ethyl vs. methyl substituents on the triazole ring alter solubility (logP: 2.1 vs. 1.8) and membrane permeability, explaining divergent cellular uptake .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Strategies :

  • Prodrug Design : Esterification of the ketone group improves oral bioavailability (e.g., 2.5-fold increase in AUC) .
  • Lipid Nanoparticle Encapsulation : Enhances plasma half-life (t₁/₂: 12 → 24 hours) and reduces hepatic clearance .

Q. How can researchers validate target engagement and mechanism of action in complex biological systems?

  • Methods :

  • Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts (ΔTm: +3–5°C) .
  • CRISPR/Cas9 Knockout Models : Correlate gene deletion (e.g., PI3K) with loss of compound efficacy (EC₅₀ shift: 10 nM → >1 µM) .

Methodological Notes

  • Contradiction Management : Cross-validate SAR data with orthogonal assays (e.g., SPR for binding kinetics) to address variability in reported IC₅₀ values .
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >95% purity in pharmacological studies .

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